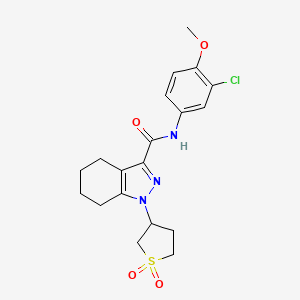![molecular formula C21H21ClFNO3 B15109557 (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109557.png)
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a butyl(methyl)amino group, and a chlorofluorobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.
Introduction of the Chlorofluorobenzylidene Group: This step involves the reaction of the benzofuran intermediate with 2-chloro-6-fluorobenzaldehyde under basic conditions to form the benzylidene moiety.
Attachment of the Butyl(methyl)amino Group: This is typically done through nucleophilic substitution reactions where the benzofuran intermediate reacts with butyl(methyl)amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzofuran derivatives.
科学研究应用
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The butyl(methyl)amino group can interact with biological receptors, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. The chlorofluorobenzylidene moiety can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl (2Z)-2-amino-2-butenoate: Shares the (2Z) configuration and amino group but differs in the core structure and substituents.
Pinacol Boronic Esters: Similar in terms of synthetic utility but differ in functional groups and applications.
Uniqueness
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one stands out due to its combination of a benzofuran core with a butyl(methyl)amino group and a chlorofluorobenzylidene moiety, which imparts unique chemical and biological properties.
属性
分子式 |
C21H21ClFNO3 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC 名称 |
(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H21ClFNO3/c1-3-4-10-24(2)12-15-18(25)9-8-13-20(26)19(27-21(13)15)11-14-16(22)6-5-7-17(14)23/h5-9,11,25H,3-4,10,12H2,1-2H3/b19-11- |
InChI 键 |
PQMCCXGFFXYBIU-ODLFYWEKSA-N |
手性 SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O |
规范 SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15109475.png)
![N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109476.png)
![benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15109481.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B15109487.png)
![(4-tert-butylphenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone](/img/structure/B15109494.png)
![2-{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B15109501.png)
![2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B15109510.png)
![Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate](/img/structure/B15109521.png)
![(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15109526.png)
![5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15109532.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109536.png)
![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15109543.png)
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15109551.png)
